molecular formula C11H20N2O B1361384 1,1'-Carbonyldipiperidine CAS No. 5395-04-0

1,1'-Carbonyldipiperidine

Cat. No.: B1361384
CAS No.: 5395-04-0
M. Wt: 196.29 g/mol
InChI Key: SNOJOKOVTYPHMC-UHFFFAOYSA-N
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Preparation Methods

1,1’-Carbonyldipiperidine can be synthesized through the oxidative carbonylation of piperidine in the presence of palladium(II) and copper(II) complexes at 40°C . This method involves the reaction of piperidine with carbon monoxide and oxygen, catalyzed by the metal complexes. The reaction conditions are crucial for achieving high yields and purity of the product.

Industrial production methods for 1,1’-Carbonyldipiperidine typically involve similar catalytic processes, ensuring scalability and cost-effectiveness. The use of palladium and copper catalysts is common due to their efficiency in facilitating the carbonylation reaction.

Chemical Reactions Analysis

1,1’-Carbonyldipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl and nitrogen-containing products.

    Reduction: Reduction reactions can convert 1,1’-Carbonyldipiperidine into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine rings can be replaced by other nucleophiles.

Common reagents used in these reactions include palladium and copper complexes for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Carbonyldipiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-Carbonyldipiperidine involves its interaction with metal catalysts, particularly palladium and copper complexes . These interactions facilitate the carbonylation of piperidine, leading to the formation of the compound. The molecular targets and pathways involved include the activation of carbon monoxide and oxygen, as well as the coordination of piperidine to the metal centers.

Comparison with Similar Compounds

1,1’-Carbonyldipiperidine is unique due to its specific structure and reactivity. Similar compounds include:

    Bis(1-piperidyl) Ketone: Another name for 1,1’-Carbonyldipiperidine, highlighting its ketone functionality.

    Bis(pentamethylene)urea: Emphasizes the urea-like structure of the compound.

    Di-1-piperidinylmethanone: Another synonym, focusing on the methanone group.

Compared to these similar compounds, 1,1’-Carbonyldipiperidine is distinguished by its specific reactivity and applications in various fields.

Properties

IUPAC Name

di(piperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOJOKOVTYPHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202236
Record name Piperidine, 1,1'-carbonyldi-
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5395-04-0
Record name Bis(pentamethylene)urea
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Record name 1,1'-Carbonyldipiperidine
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Record name 1,1'-Carbonyldipiperidine
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Record name Piperidine, 1,1'-carbonyldi-
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Record name Bis(pentamethylene)urea
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Record name 1,1'-CARBONYLDIPIPERIDINE
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Synthesis routes and methods

Procedure details

Phosgene was passed for 17 minutes, at the rate of 3 grams per minute, through a mixture of 84 grams (1 mole) of piperidine, 500 ml. of methylene chloride and 100 ml. of water. The pH was maintained in the range of 8-11 by the addition of 50% aqueous sodium hydroxide solution during the latter portion of the phosgene passage. An exothermic reaction occurred which caused refluxing of the mixture. After phosgenation was complete, additional base was added until the pH remained constant at 11 for 5 minutes, after which 200 ml. of water was added and the organic layer was removed, washed twice with aqueous hydrochloric acid solution and filtered. Upon vacuum stripping, the desired bis(pentamethylene)urea was obtained in 96% yield. Its structure was confirmed by proton nuclear magnetic resonance spectroscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the oxidative carbonylation reaction described in the paper?

A1: The research investigates a method for synthesizing 1,1'-Carbonyldipiperidine using a palladium(II)-copper(II) catalytic system []. This is significant because it offers a potentially more efficient and environmentally friendly alternative to traditional methods. Understanding the kinetics of this reaction can lead to optimization of the process, potentially making it more suitable for industrial applications.

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